molecular formula C8H10N4 B3105006 (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine CAS No. 1515112-71-6

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine

Cat. No.: B3105006
CAS No.: 1515112-71-6
M. Wt: 162.19
InChI Key: RUMVWHKZCHGPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine (CAS: 1515112-71-6) is a high-value chemical building block with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . This compound features a 7-methylpyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its role in designing kinase inhibitors and other targeted therapeutics. The primary amine functional group at the 5-position makes it an excellent synthon for further synthetic elaboration through amide coupling or nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is provided for Research Use Only (RUO) and is intended for use by qualified laboratory or research professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All buyers assume responsibility for confirming product identity and purity for their specific application. Please refer to the product's Certificate of Analysis for detailed quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-4-6(2-9)7-3-10-5-11-8(7)12/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMVWHKZCHGPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=CN=C21)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine typically involves multi-step organic reactionsSubsequent steps include cyclization reactions catalyzed by gold and sodium hydride (NaH) to form the pyrrolo[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolo[2,3-d]pyrimidine derivatives allows for systematic comparisons.

Positional Isomers and Substituent Variations

Compound Name Substituents Key Features
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine - 7-CH3
- 5-CH2NH2
Core structure with methyl and primary amine groups; potential for hydrogen bonding via NH2 .
QM-7964: (7H-Pyrrolo[2,3-d]pyrimidin-2-yl)methanamine - 2-CH2NH2 Methanamine at position 2 instead of 5; altered electronic distribution may affect binding to targets like kinases .
OR-8773: (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanamine HCl - 4-CH2NH2
- HCl salt
Amine at position 4 with enhanced solubility due to HCl salt formation; potential for improved bioavailability .
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 5-CH3
- 4-NH2
Methyl and amine groups swapped; reduced steric hindrance at position 5 may enhance target interaction .

Aryl/Alkyl-Substituted Derivatives

highlights compounds with ethyl-linked aryl groups, such as 7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 6) . Key differences include:

  • Biological Activity: Antitumor activity in these analogs correlates with substituent positioning.

Complex Derivatives with Extended Functional Groups

  • 7-Ethyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9k) : The 4-methoxyphenyl and ethyl groups enhance π-π stacking and hydrophobic interactions, as evidenced by HR-ESMS data (C12H12N5+, m/z 226.1081) .
  • 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine : The trifluoromethyl group increases metabolic stability and lipophilicity, while the indole-acetyl moiety may target proteases or GPCRs .

Physicochemical Properties

Property This compound Compound 6 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular Weight ~204 g/mol 402.5 g/mol 164.17 g/mol
Melting Point Not reported 144.2–145.8°C Not reported
Solubility Moderate (amine group) Low (aryl groups) Moderate
Hydrogen Bond Donors 1 (NH2) 2 (NH2 + NH indole) 1 (NH2)

Key Research Findings

  • Synthetic Flexibility : The pyrrolo[2,3-d]pyrimidine core allows modular substitution, enabling optimization for target engagement .
  • Biological Relevance : Antitumor activity in benzyl-substituted derivatives () suggests that bulky substituents at positions 5 and 7 enhance cytotoxicity, possibly via kinase inhibition .
  • Positional Effects : Amine placement (e.g., 4 vs. 5-position) significantly alters electronic properties and hydrogen-bonding capacity, impacting binding to biological targets .

Biological Activity

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, enzyme inhibition, and other therapeutic potentials.

  • Molecular Formula : C₈H₈N₄
  • Molecular Weight : 184.63 g/mol
  • CAS Number : Not available

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

  • Antiviral Activity :
    • A study demonstrated that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibited promising antiviral activity against Zika virus. Specifically, a compound with a similar structure showed an EC₅₀ value of 4.3 µM and a CC₅₀ value of 58 µM, indicating effective viral inhibition with manageable cytotoxicity .
    • Another derivative demonstrated excellent antiviral activity with a 94% reduction in viral titer at 8.5 µM .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit various kinases. For instance, a related compound was identified as a selective JAK1 inhibitor with an IC₅₀ of 8.5 nM, highlighting its potential in treating inflammatory diseases .
    • The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine core can enhance or diminish biological activity .

Antiviral Studies

Table 1 summarizes the antiviral activities of selected derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold.

CompoundEC₅₀ (µM)CC₅₀ (µM)Activity Type
Compound 15.220Antiviral against Zika
Compound 44.358Antiviral against Zika
Compound 58.5N/AAntiviral (high activity)

Enzyme Inhibition Studies

Table 2 presents data on enzyme inhibition for selected compounds.

CompoundTarget EnzymeIC₅₀ (nM)Selectivity Index
(R)-6cJAK18.548 over JAK2
Compound XDHFRN/AN/A

Case Studies

Several case studies have explored the therapeutic potential of this compound and its derivatives:

  • Zika Virus Inhibition : A study involving various analogs showed that modifications at specific positions significantly impacted antiviral efficacy and toxicity profiles.
  • JAK Inhibitors in Autoimmune Diseases : The development of JAK inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold has shown promise in preclinical models for rheumatoid arthritis and other autoimmune conditions.

Q & A

Basic: What are the key synthetic routes for (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine, and how can reaction yields be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce the methyl and methanamine groups. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are reacted with methylamine under reflux in ethanol, monitored via TLC for completion . Optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Catalyst loading: Pd(PPh₃)₄ (5–10 mol%) enhances coupling efficiency .
  • Temperature control: Gradual heating (60–80°C) minimizes side reactions.

Advanced: How can regioselectivity challenges in substituting pyrrolo[2,3-d]pyrimidine scaffolds be addressed?

Answer:
Regioselectivity in substitutions (e.g., at positions 4, 5, or 7) is influenced by steric and electronic factors. Methodological approaches include:

  • Directing groups: Temporary protecting groups (e.g., Boc) on the pyrrole nitrogen to steer reactivity .
  • Computational modeling: DFT calculations predict electron density distribution to guide substitution sites .
  • Kinetic vs. thermodynamic control: Low-temperature conditions favor kinetic products (e.g., position 4), while prolonged heating favors thermodynamic products (e.g., position 5) .

Basic: What structural characterization techniques are most reliable for confirming the compound’s purity and identity?

Answer:

  • X-ray crystallography: Resolves atomic positions and confirms the methyl group’s orientation (e.g., using SHELX for refinement ).
  • NMR spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) identify characteristic peaks:
    • Methanamine protons at δ 3.2–3.5 ppm.
    • Pyrrole NH at δ 11.8–12.0 ppm .
  • HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₀N₄: 163.0982) .

Advanced: How can crystallographic data inconsistencies (e.g., twinned crystals) be resolved during structure determination?

Answer:

  • SHELXD/SHELXE: Robust pipelines for handling twinned data via twin law refinement .
  • High-resolution data: Collect data to 0.8 Å resolution to reduce ambiguity in electron density maps.
  • Validation tools: Use Rfree values and ADDSYM (in PLATON) to detect missed symmetry .

Basic: What in vitro assays are suitable for evaluating kinase inhibitory activity?

Answer:

  • Kinase inhibition assays: Use recombinant kinases (e.g., JAK2, EGFR) with ATP-competitive luminescent assays (ADP-Glo™).
  • IC₅₀ determination: Dose-response curves (0.1–100 µM) identify potency .
  • Selectivity profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies (e.g., varying assay conditions)?

Answer:

  • Standardize conditions: Use consistent ATP concentrations (e.g., 1 mM) and buffer pH (7.4) .
  • Control for compound stability: Pre-incubate compounds in assay buffer to detect degradation.
  • Orthogonal assays: Validate results with SPR (surface plasmon resonance) to measure direct binding kinetics .

Basic: What computational tools are effective for predicting binding modes to kinase targets?

Answer:

  • Molecular docking: AutoDock Vina or Glide (Schrödinger) to model interactions with ATP-binding pockets .
  • Pharmacophore modeling: Identify critical H-bond donors (methanamine) and hydrophobic contacts (methyl group) .
  • QSAR: Develop regression models using IC₅₀ data to optimize substituents .

Advanced: How can molecular dynamics (MD) simulations refine mechanistic insights into kinase inhibition?

Answer:

  • Simulation parameters: Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability.
  • Binding free energy: Calculate ΔG using MM-PBSA to quantify contributions from key residues (e.g., Lys68 in JAK2) .
  • Allosteric effects: Identify distal structural changes (e.g., DFG-loop movement) affecting inhibitor efficacy .

Basic: What in vitro models are appropriate for preliminary toxicity profiling?

Answer:

  • Hepatotoxicity: Primary hepatocytes or HepG2 cells, assessing viability (MTT assay) after 48-h exposure .
  • hERG inhibition: Patch-clamp assays to evaluate cardiac risk .
  • CYP450 inhibition: Luminescent assays (e.g., CYP3A4) to predict drug-drug interactions .

Advanced: How to address off-target effects in in vivo models while maintaining kinase selectivity?

Answer:

  • Proteome-wide profiling: Use chemical proteomics (e.g., kinobeads) to map off-target interactions .
  • CRISPR knockouts: Validate target specificity by comparing effects in wild-type vs. kinase-deficient models .
  • Prodrug strategies: Introduce metabolically labile groups (e.g., esters) to reduce systemic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine
Reactant of Route 2
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.